1,1,1,5,5,5-Hexamethyltrisiloxane

Overview

Description

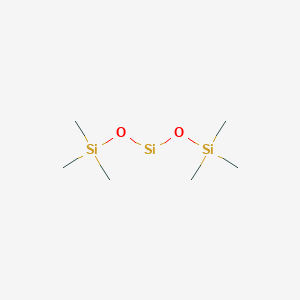

1,1,1,5,5,5-Hexamethyltrisiloxane is a chemical compound with the molecular formula C6H20O2Si3 . It is also known by other names such as Trisiloxane, 1,1,1,5,5,5-hexamethyl- .

Synthesis Analysis

The synthesis of this compound involves the use of TMDS, dimethyldichlorosilane, and deionized water. These are mixed for three days at room temperature. The crude product is then neutralized, dried, and distilled under reduced pressure to obtain a colorless transparent liquid .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It has an average mass of 208.478 Da and a Monoisotopic mass of 208.077103 Da .Chemical Reactions Analysis

This compound is involved in the preparation of 2-bis (3-allyl-4-hydroxyphenyl)hexafluoropropane, which is associated with inorganic siloxane polymer and used as a coating material for the detection of toxic chemical warfare agents .Physical And Chemical Properties Analysis

This compound has a boiling point of 148.2±23.0 °C at 760 mmHg and a vapor pressure of 5.4±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 36.9±3.0 kJ/mol and a flash point of 43.4±22.6 °C . Its density is 0.819 g/mL at 25 °C .Scientific Research Applications

Preparation and Reactions

1,1,1,5,5,5-Hexamethyltrisiloxane has been synthesized through the reaction of (Me3SiO)2Mg or Me3SiOH with dichlorosilane. This compound exhibits selective chlorination yielding various chlorinated products under PdCl2-catalyzed reactions with CCl4. Photolysis of this compound produces specific siloxanes and polymers (Seyferth, Prud'homme, & Wang, 1984).

Hydrolysis Studies

The hydrolysis of hexamethyltrisiloxane-1,5-diol in aqueous solutions has been extensively studied, indicating that it hydrolyzes to an equilibrium mixture at significant rates. The study highlights the predominance of dimethylsilanediol in the equilibrium mixture in dilute aqueous solution (Spivack & Dorn, 1994).

Gas Chromatography Applications

This compound derivatives have been utilized as stationary phases in high-temperature gas chromatography. This application is beneficial for separating complex mixtures like high-boiling silanes, polynuclear aromatic hydrocarbons, barbiturates, and poly(m-phenyl ethers) (Komers & Černý, 1981).

Copolymer Synthesis

Recent studies have synthesized new copolymers of norbornene and 1,5-bis(hexenyl-5)-1,1,3,3,5,5-hexamethyltrisiloxane. These copolymers combine flexible siloxane and rigid norbornene fragments, offering unique structural and thermal properties (Morontsev et al., 2020).

Low Pressure Pyrolysis Study

The low pressure pyrolysis of 1,1,3,3,5,5-hexamethyltrisiloxane has been explored using matrix isolation IR spectroscopy. This study helps in understanding the formation of hydrocarbons and methylsilanes as prominent pyrolysis products (Almond et al., 2009).

Cyclo-Boratetrasiloxane Derivatives Synthesis

The synthesis of cyclo-boratetrasiloxane derivatives from reactions involving 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane has been reported, illustrating the Lewis acidic nature of these compounds and their characterization by NMR, IR, and MS (Beckett, Rugen-Hankey, & Varma, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

1,1,1,5,5,5-Hexamethyltrisiloxane is a chemical compound that is primarily used as a reagent in the synthesis of other compounds . Its primary targets are the molecules it reacts with during these synthesis processes .

Mode of Action

The compound interacts with its targets through chemical reactions, facilitating the synthesis of new compounds . For instance, it is involved in the preparation of 2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, which is associated with inorganic siloxane polymer .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the compounds it is used to synthesize. For example, in the synthesis of 2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, it may affect pathways related to inorganic siloxane polymers .

Pharmacokinetics

Its physical properties, such as its liquid state and molecular weight (208478 Da ), can influence its behavior in a chemical reaction.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps to synthesize. For instance, when used to prepare 2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, it contributes to the formation of an inorganic siloxane polymer that can be used as a coating material for the detection of toxic chemical warfare agents .

properties

InChI |

InChI=1S/C6H18O2Si3/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSIXTNHZHDRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si]O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537808 | |

| Record name | PUBCHEM_13348765 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93254-88-7 | |

| Record name | PUBCHEM_13348765 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)

![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)

![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)